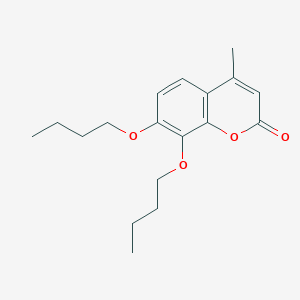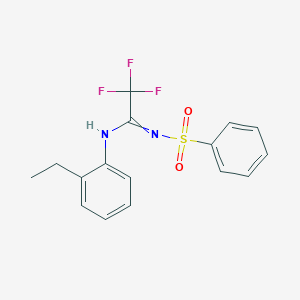![molecular formula C22H16ClF3N2O3 B284091 N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is implicated in the pathogenesis of various B-cell malignancies.
Wirkmechanismus
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide inhibits BTK by binding to its active site and preventing its phosphorylation, which is crucial for B-cell receptor signaling. This inhibition leads to the suppression of downstream signaling pathways, including NF-κB and MAPK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies. Additionally, this compound has been shown to modulate the tumor microenvironment by reducing the expression of cytokines and chemokines that promote tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide is its potency and selectivity for BTK, which makes it a useful tool for studying B-cell receptor signaling and its role in B-cell malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Additionally, there is ongoing research on the use of this compound in other diseases, such as autoimmune disorders and solid tumors. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and efficacy in clinical settings.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide involves a multi-step process that starts with the reaction of 2-chloroaniline with 2-(trifluoromethyl)aniline to form the intermediate 2-(2-chlorophenyl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with 4-(2-oxo-2-(2-(trifluoromethyl)anilino)ethoxy)benzoic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.
Eigenschaften
Molekularformel |
C22H16ClF3N2O3 |
|---|---|
Molekulargewicht |
448.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C22H16ClF3N2O3/c23-17-6-2-4-8-19(17)28-21(30)14-9-11-15(12-10-14)31-13-20(29)27-18-7-3-1-5-16(18)22(24,25)26/h1-12H,13H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
ANTZJXGVXMZCAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)

![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)
